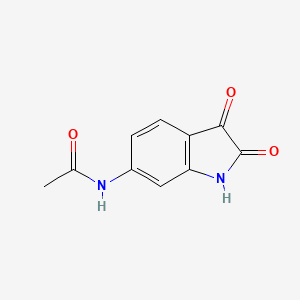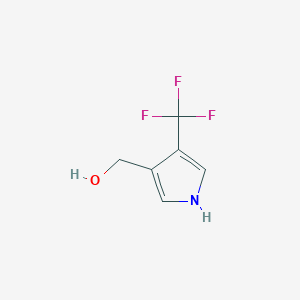
(4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, with a hydroxymethyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol typically involves the reaction of 4-(trifluoromethyl)pyrrole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrrole to the formaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of trifluoromethyl-containing compounds with biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Agriculture: It may be used in the synthesis of agrochemicals, including pesticides and herbicides.
Mécanisme D'action
The mechanism by which (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-(trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Comparison:
- Structural Differences: While (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol contains a pyrrole ring, similar compounds may contain different heterocycles such as pyrimidine or benzene rings.
- Chemical Properties: The presence of different functional groups and heterocycles can lead to variations in reactivity, stability, and biological activity.
- Applications: Each compound may have unique applications based on its specific chemical properties. For example, (4-(Trifluoromethyl)pyrimidin-2-yl)methanol may be more suitable for certain catalytic applications due to the presence of the pyrimidine ring.
Propriétés
Formule moléculaire |
C6H6F3NO |
|---|---|
Poids moléculaire |
165.11 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5-2-10-1-4(5)3-11/h1-2,10-11H,3H2 |
Clé InChI |
ZPRDPRDEUXQCLS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN1)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


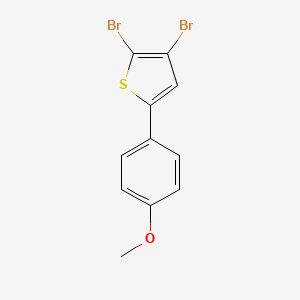
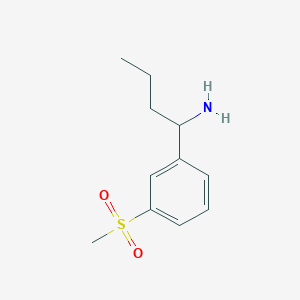
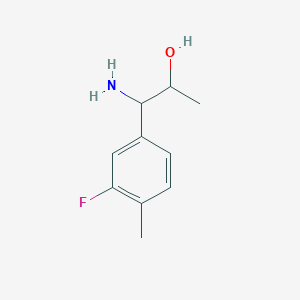
![(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13035476.png)
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)
![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)
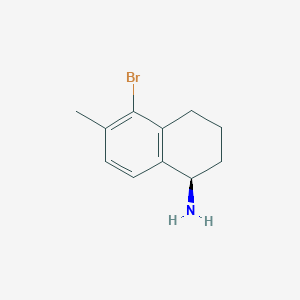
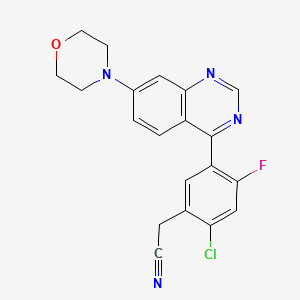

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)


